molecular formula C13H11BrN4O4S2 B12173124 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide

Cat. No.: B12173124
M. Wt: 431.3 g/mol
InChI Key: YYLDHPBUOQWZDH-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a 5-bromofuran-2-carboxamide core linked to a 2,1,3-benzothiadiazole sulfonamide moiety via an ethylamine spacer. Its design leverages the electron-deficient benzothiadiazole group for enhanced binding interactions and the bromofuran carboxamide for metabolic stability .

Properties

Molecular Formula

C13H11BrN4O4S2

Molecular Weight

431.3 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C13H11BrN4O4S2/c14-11-5-4-9(22-11)13(19)15-6-7-16-24(20,21)10-3-1-2-8-12(10)18-23-17-8/h1-5,16H,6-7H2,(H,15,19)

InChI Key

YYLDHPBUOQWZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiadiazole ring, followed by the introduction of the sulfonyl group. The final step involves the coupling of the bromofuran ring with the benzothiadiazole-sulfonyl intermediate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiadiazole ring may also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of inhibitors and carboxamide derivatives. Below is a comparative analysis:

Key Observations :

Core Structure: All compounds feature a 5-bromofuran-2-carboxamide base, but the target compound distinguishes itself with a benzothiadiazole sulfonamide group, whereas others use isoquinolinesulfonamides (H-89) or tetrazoles (13o, 921074-49-9) .

Bromine in the furan ring (common across all) increases molecular weight and may improve stability against oxidative metabolism.

Synthetic Efficiency :

  • Compound 24 () achieves a 95% yield using HOBt.NH3/EDCI coupling, suggesting that the carboxamide formation is highly efficient. In contrast, compound 13o () yields only 41%, possibly due to the complexity of its hydrazone linker .

Physicochemical and Pharmacological Insights

  • Solubility and Polarity : The sulfonamide group in the target compound likely increases water solubility compared to the lipophilic p-bromocinnamyl group in H-88. However, this may reduce membrane permeability .
  • Biological Targets : While H-89 is a well-characterized PKA inhibitor, the target compound’s benzothiadiazole moiety could target kinases or proteases with sulfonamide-binding pockets. Compound 13o’s MMP-13 inhibition () suggests bromofuran carboxamides may broadly interact with metalloproteases .
  • Thermal Stability : Compound 13o has a melting point of 245–248°C, indicating high crystallinity. The target compound’s stability remains uncharacterized but may benefit from the rigid benzothiadiazole core .

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-5-bromofuran-2-carboxamide is a synthetic compound that combines a benzothiadiazole moiety with a furan carboxamide structure. This unique combination is believed to confer significant biological activity, particularly in areas such as anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula for this compound is C15H14BrN3O3SC_{15}H_{14}BrN_{3}O_{3}S, with a molecular weight of approximately 396.3 g/mol. The compound features a sulfonamide group which enhances its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant biological activities. This compound has been shown to act as a competitive inhibitor of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders. Additionally, the compound may interact with enzymes involved in cancer cell proliferation pathways, which could lead to its efficacy against certain cancer types .

Antitumor Activity

A series of studies have evaluated the antitumor properties of related furan derivatives. For instance, newly synthesized 2,5-disubstituted furan derivatives have demonstrated significant cytotoxic effects against various human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays . The presence of the benzothiadiazole moiety in these compounds is believed to enhance their antitumor activity compared to other derivatives lacking this structural feature.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to this compound have shown promising antimicrobial activity. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed that certain derivatives exhibit effective antibacterial properties . The mechanisms underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamideContains thiazole instead of benzothiadiazolePotential anti-cancer activity
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamideIncorporates benzodioxole and thiadiazoleAntimicrobial properties
N-(3-aminoquinoxalin-2-yl)sulfonamideFeatures quinoxaline structureInhibitor of various enzymes

This comparison highlights the unique combination of structural features in this compound that may confer enhanced selectivity and potency against specific biological targets compared to other derivatives.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Antitumor Efficacy : A study demonstrated that 2,5-disubstituted furan derivatives significantly inhibited the proliferation of lung cancer cells in both 2D and 3D culture systems. The results indicated that these compounds could potentially serve as new antitumor drugs with lower toxicity profiles .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of benzothiazole derivatives against pathogenic strains. Results indicated that certain compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria .

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